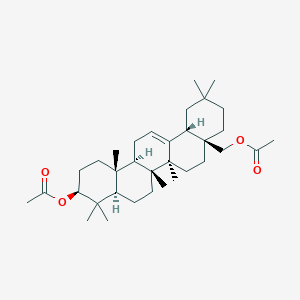

Erythrodiol diacetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C34H54O4 |

|---|---|

Molecular Weight |

526.8 g/mol |

IUPAC Name |

[(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-acetyloxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-4a-yl]methyl acetate |

InChI |

InChI=1S/C34H54O4/c1-22(35)37-21-34-18-16-29(3,4)20-25(34)24-10-11-27-31(7)14-13-28(38-23(2)36)30(5,6)26(31)12-15-33(27,9)32(24,8)17-19-34/h10,25-28H,11-21H2,1-9H3/t25-,26-,27+,28-,31-,32+,33+,34+/m0/s1 |

InChI Key |

DGYMSRDXTBOSQL-HYOGYQTGSA-N |

Isomeric SMILES |

CC(=O)OC[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC(=O)C)C)C)[C@@H]1CC(CC2)(C)C)C |

Canonical SMILES |

CC(=O)OCC12CCC(CC1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C)C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Erythrodiol Diacetate: A Technical Guide to Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythrodiol diacetate, a pentacyclic triterpenoid, and its related monoacetate esters are compounds of growing interest within the scientific community due to their potential therapeutic properties. This technical guide provides a comprehensive overview of the known natural sources of this compound and its monoacetate precursors, detailed methodologies for their isolation and purification, and an exploration of their biological activities. This document aims to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources of Erythrodiol Acetates

This compound and its monoacetate derivatives have been identified in a limited number of plant species. While the diacetate form is less commonly reported, its monoacetylated precursors, erythrodiol-3-acetate and 28-acetoxyerythrodiol, have been isolated from various plant materials. The unacetylated parent compound, erythrodiol, is more widespread and has been quantified in several sources, providing a valuable reference point.

Known Plant Sources

-

**Erythrina eriotriocha: ** The stem bark of this plant has been reported as a source of this compound and 28-acetoxyerythrodiol.[1]

-

**Humboldtia unijuga: ** The roots of this plant are a known source of erythrodiol-3-acetate.

-

**Trichosanthes ovigera and Trichosanthes cucumeroides: ** this compound has been reported in these organisms.

Quantitative Data

To date, specific quantitative data on the concentration of this compound in its natural sources is scarce in publicly available literature. However, data for the parent compound, erythrodiol, is available and provides an indication of the potential yield of its acetylated derivatives.

| Compound | Natural Source | Plant Part | Concentration |

| Erythrodiol | Olea europaea (Olive Tree) | Leaves | 0.6 - 1.8 mg/g |

| Erythrodiol | Olea europaea (Olive) | Oil | 26 - 90 mg/kg |

Note: The data presented is for the unacetylated precursor, erythrodiol. The concentration of this compound in its sources may vary significantly.

Isolation and Purification Protocols

General Experimental Workflow

The isolation of this compound and its monoacetate analogs from plant material typically involves extraction, fractionation, and chromatographic purification.

Caption: General workflow for the isolation of erythrodiol acetates.

Detailed Experimental Protocol

2.2.1. Plant Material and Extraction

-

Preparation: Air-dry the plant material (e.g., stem bark of Erythrina eriotriocha) at room temperature and grind it into a coarse powder.

-

Extraction: Macerate the powdered plant material in chloroform or methanol at room temperature for 72 hours, with occasional shaking. Alternatively, perform a continuous extraction using a Soxhlet apparatus for 24-48 hours.

-

Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude extract.

2.2.2. Fractionation

-

Solvent-Solvent Partitioning: Suspend the crude extract in a mixture of methanol and water (9:1 v/v) and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

Fraction Selection: The triterpenoid acetates are expected to be present in the less polar fractions (chloroform and ethyl acetate). Analyze each fraction by Thin Layer Chromatography (TLC) to identify the fraction richest in the target compounds.

2.2.3. Chromatographic Purification

-

Column Preparation: Pack a glass column with silica gel (60-120 mesh) using a slurry method with n-hexane.

-

Sample Loading: Adsorb the triterpenoid-enriched fraction onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elution: Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate (e.g., 98:2, 95:5, 90:10, etc.).

-

Fraction Collection: Collect the eluate in fractions of a fixed volume (e.g., 20 mL).

-

TLC Monitoring: Monitor the collected fractions by TLC, using a suitable solvent system (e.g., n-hexane:ethyl acetate 8:2 v/v) and visualizing the spots by spraying with a solution of ceric sulfate in sulfuric acid followed by heating.

-

Pooling and Concentration: Combine the fractions that show a pure spot corresponding to the target compound and concentrate them under reduced pressure to yield the isolated erythrodiol acetate.

2.2.4. Final Purification

For higher purity, the isolated compound can be further purified by preparative TLC or High-Performance Liquid Chromatography (HPLC).

Biological Activity and Signaling Pathways

While research on this compound is limited, studies on the closely related erythrodiol-3-acetate have revealed significant anti-inflammatory and anticancer activities.

Anti-inflammatory and Anticancer Effects

Erythrodiol-3-acetate isolated from Humboldtia unijuga has been shown to exert anti-inflammatory effects by modulating the gene expression of pro-inflammatory cytokines. Furthermore, it exhibits anticancer activity through the induction of apoptosis.

The proposed mechanism involves the regulation of key genes involved in inflammation and programmed cell death. Specifically, treatment with erythrodiol-3-acetate has been observed to:

-

Downregulate pro-inflammatory cytokines: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).

-

Upregulate pro-apoptotic genes: p53 and Caspase 7.

This modulation of gene expression suggests a potential therapeutic role for erythrodiol acetates in inflammatory diseases and cancer.

Proposed Signaling Pathway

The following diagram illustrates a plausible signaling pathway for the anticancer activity of erythrodiol monoacetate in cancer cells, based on the observed modulation of gene expression.

Caption: Proposed signaling pathway for erythrodiol-3-acetate's anticancer effects.

Conclusion

This compound and its monoacetate derivatives represent a promising class of natural compounds with potential applications in medicine. This guide has summarized the current knowledge on their natural sources and provided a detailed, practical protocol for their isolation. The elucidation of their biological activities, particularly their anti-inflammatory and anticancer effects, opens up new avenues for research and drug development. Further studies are warranted to fully explore the therapeutic potential of these compounds and to quantify their presence in a wider range of natural sources.

References

An In-depth Technical Guide on the Biosynthesis Pathway of Erythrodiol Diacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrodiol diacetate, a diacetylated derivative of the pentacyclic triterpenoid erythrodiol, is a naturally occurring compound found in various plant species. Triterpenoids, as a class, exhibit a wide range of pharmacological activities, making their biosynthetic pathways a subject of intense research for applications in drug development and biotechnology. This technical guide provides a comprehensive overview of the core biosynthetic pathway of this compound, from the initial precursor molecule to the final diacetylated product. The guide details the enzymatic steps, presents quantitative data from heterologous expression systems, outlines key experimental protocols, and provides visual representations of the pathways and workflows.

The Biosynthesis Pathway of Erythrodiol

The biosynthesis of erythrodiol is a multi-step process that begins with the ubiquitous precursor of all isoprenoids, isopentenyl pyrophosphate (IPP), and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon units are synthesized via the mevalonate (MVA) pathway in the cytosol of plants.[1][2]

From Isoprenoid Precursors to β-Amyrin

The initial stages of triterpenoid biosynthesis are well-characterized and involve the following key steps:

-

Formation of Farnesyl Pyrophosphate (FPP): Two molecules of IPP and one molecule of DMAPP are condensed to form the 15-carbon molecule, farnesyl pyrophosphate.

-

Squalene Synthesis: Two molecules of FPP are joined head-to-head by the enzyme squalene synthase (SQS) to produce the 30-carbon linear triterpenoid precursor, squalene.

-

Epoxidation of Squalene: Squalene is then oxidized by squalene epoxidase (SQE) to form 2,3-oxidosqualene.[1] This reaction is a critical rate-limiting step in the biosynthesis of triterpenoids.

-

Cyclization to β-Amyrin: The cyclization of 2,3-oxidosqualene is a crucial branch point in triterpenoid biosynthesis. In the case of erythrodiol, the precursor is β-amyrin, a pentacyclic triterpenoid. This cyclization is catalyzed by the enzyme β-amyrin synthase (bAS), an oxidosqualene cyclase (OSC).[1][2]

The Oxidation of β-Amyrin to Erythrodiol

Erythrodiol is formed through the hydroxylation of β-amyrin at the C-28 position. This reaction is catalyzed by a specific class of cytochrome P450 monooxygenases (P450s).

Enzymatic Step:

-

Enzyme: β-amyrin C-28 oxidase (a cytochrome P450).

-

Substrate: β-Amyrin.

-

Product: Erythrodiol (olean-12-ene-3β,28-diol).[3]

-

Reaction: The enzyme introduces a hydroxyl group at the C-28 methyl group of β-amyrin.

Several enzymes belonging to the CYP716A subfamily have been identified and characterized as multifunctional triterpene oxidases that can catalyze this reaction.[4][5][6][7] It is important to note that these enzymes often catalyze a three-step oxidation of the C-28 methyl group, leading sequentially to erythrodiol (alcohol), oleanolic aldehyde, and finally oleanolic acid (carboxylic acid).[4][8] Erythrodiol is thus a key intermediate in the biosynthesis of oleanolic acid. The accumulation of erythrodiol would depend on the specific kinetics and substrate preferences of the particular CYP716A enzyme and cellular conditions.

The Acetylation of Erythrodiol to this compound

The final step in the biosynthesis of this compound is the di-acetylation of erythrodiol at the C-3 and C-28 hydroxyl groups. While specific plant acyltransferases responsible for the di-acetylation of erythrodiol have not yet been fully characterized, the existence of triterpenoid acetyltransferases suggests a plausible enzymatic pathway.

Hypothetical Enzymatic Step:

-

Enzyme Class: Acyl-CoA-dependent acyltransferase (AT).

-

Substrates: Erythrodiol and Acetyl-CoA (as the acetyl group donor).

-

Products: Erythrodiol 3-acetate, Erythrodiol 28-acetate, and this compound.

It is likely that two separate acetylation events occur, potentially catalyzed by one or more acyltransferases. Plant acyltransferases are known to be involved in the structural diversification of natural products, enhancing their stability and biological activity.[9]

Alternatively, the diacetylation could be achieved through a chemoenzymatic approach, utilizing lipases which are known to catalyze the acylation of diols with high regioselectivity.[10]

Quantitative Data

The heterologous expression of the biosynthetic genes in microbial hosts like Saccharomyces cerevisiae has enabled the production and quantification of these triterpenoids. The following table summarizes representative yields of β-amyrin and its oxidized products from engineered yeast systems.

| Product | Host Organism | Precursor | Key Enzymes Expressed | Titer | Reference |

| β-Amyrin | S. cerevisiae | Glucose | Engineered MVA pathway, GgbAs1 | 2.6 g/L | [11] |

| Oleanolic acid | S. cerevisiae | β-Amyrin | bAS, CYP716A12, CPR | ~10 mg/L | [4] |

| Erythrodiol | S. cerevisiae | β-Amyrin | bAS, CYP716A52v2, CPR | Detected as intermediate | [8] |

Note: CPR (Cytochrome P450 Reductase) is co-expressed to provide the necessary electrons for P450 activity.

Experimental Protocols

Heterologous Expression of β-Amyrin C-28 Oxidase in Saccharomyces cerevisiae

This protocol describes the general workflow for expressing a candidate CYP716A enzyme in yeast to test its activity on β-amyrin.

1. Strain and Vector Preparation:

- Select a suitable S. cerevisiae strain, often one engineered for enhanced precursor supply (e.g., increased acetyl-CoA). A common strain is WAT11.[12]

- Use a yeast expression vector (e.g., pESC-URA) to clone the β-amyrin synthase (bAS) gene.

- Clone the candidate CYP716A gene and a cytochrome P450 reductase (CPR) gene (e.g., from Arabidopsis thaliana) into a compatible yeast expression vector (e.g., pESC-TRP).

2. Yeast Transformation:

- Transform the yeast strain sequentially with the bAS plasmid and the CYP716A/CPR plasmid using the lithium acetate/polyethylene glycol (LiAc/PEG) method.

- Select transformants on appropriate synthetic defined (SD) dropout media (e.g., SD/-Ura for the bAS plasmid and SD/-Ura/-Trp for both plasmids).

3. Culture and Induction:

- Grow a pre-culture of the transformed yeast in selective medium containing glucose at 30°C overnight.

- Inoculate the main culture in the same medium and grow to an OD600 of ~1.0.

- Induce gene expression by transferring the cells to a selective medium containing galactose instead of glucose.

- Incubate for 48-72 hours at 30°C with shaking.

4. Metabolite Extraction:

- Harvest the yeast cells by centrifugation.

- Perform alkaline hydrolysis to release the triterpenoids from potential conjugates by resuspending the cell pellet in 20% KOH in 50% ethanol and incubating at 80°C for 1 hour.

- Extract the triterpenoids from the hydrolyzed culture with an organic solvent such as n-hexane or ethyl acetate.

- Evaporate the organic solvent to dryness.

5. Analysis:

- Derivatize the extracted triterpenoids by silylation (e.g., with N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) to increase their volatility.

- Analyze the derivatized samples by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify β-amyrin, erythrodiol, and oleanolic acid by comparing their retention times and mass spectra with authentic standards.[8]

In Vitro Assay for β-Amyrin C-28 Oxidase Activity

This protocol outlines a method to determine the enzymatic activity of a purified or microsomally-expressed CYP716A enzyme.

1. Enzyme Preparation:

- Express the CYP716A enzyme in a suitable system, such as insect cells (e.g., Sf9) or yeast, and prepare microsomal fractions.

- Alternatively, purify the recombinant enzyme.[13]

2. Reaction Mixture:

- Prepare a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.25).

- The reaction mixture should contain:

- Microsomal protein (containing the CYP716A enzyme).

- NADPH-cytochrome P450 reductase (CPR).

- NADPH as a cofactor.

- β-amyrin as the substrate (dissolved in a suitable solvent like DMSO).

3. Enzymatic Reaction:

- Pre-incubate the reaction mixture at the optimal temperature (e.g., 30°C).

- Initiate the reaction by adding NADPH.

- Incubate for a defined period (e.g., 1-2 hours).

- Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

4. Product Extraction and Analysis:

- Extract the products with the organic solvent.

- Evaporate the solvent and derivatize the residue as described in the heterologous expression protocol.

- Analyze the products by GC-MS.

Visualizations

Biosynthesis Pathway of this compound

Caption: Biosynthetic pathway of this compound from Acetyl-CoA.

Experimental Workflow for Functional Characterization of a β-Amyrin C-28 Oxidase

Caption: Workflow for heterologous expression and analysis.

Conclusion and Future Perspectives

The biosynthetic pathway to erythrodiol is well on its way to being fully elucidated, with the identification of key cytochrome P450 enzymes from the CYP716A family that catalyze the C-28 oxidation of β-amyrin. However, a significant gap remains in our understanding of the final di-acetylation step to form this compound. Future research should focus on the identification and characterization of the specific acyltransferases responsible for this reaction. The elucidation of the complete pathway will not only provide fundamental insights into plant specialized metabolism but also enable the biotechnological production of this compound and other valuable triterpenoids through metabolic engineering approaches in microbial or plant-based systems. The detailed protocols and pathway information provided in this guide serve as a valuable resource for researchers aiming to explore and engineer this fascinating class of natural products.

References

- 1. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]

- 3. (+)-Erythrodiol | C30H50O2 | CID 101761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. BJOC - Cytochrome P450 monooxygenase-mediated tailoring of triterpenoids and steroids in plants [beilstein-journals.org]

- 6. Comparative analysis of CYP716A subfamily enzymes for the heterologous production of C-28 oxidized triterpenoids in transgenic yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CYP716A179 functions as a triterpene C-28 oxidase in tissue-cultured stolons of Glycyrrhiza uralensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Catalytic function, mechanism, and application of plant acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The involvement of β-amyrin 28-oxidase (CYP716A52v2) in oleanane-type ginsenoside biosynthesis in Panax ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4.10. Yeast Heterologous Expression [bio-protocol.org]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Erythrodiol Diacetate: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythrodiol diacetate is a synthetically modified triterpenoid derived from erythrodiol, a naturally occurring pentacyclic triterpene found in sources such as olives. While the biological activities of its parent compound, erythrodiol, have been the subject of some investigation, this compound remains a less-explored molecule. This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, based on available data. It also explores its potential biological activities by examining the effects of acetylation on related triterpenoids and the known signaling pathways influenced by its parent compound. This document aims to serve as a foundational resource for researchers interested in the further investigation and potential therapeutic development of this compound.

Chemical Structure and Identification

This compound is the diacetylated derivative of erythrodiol, belonging to the oleanane series of pentacyclic triterpenes. The acetylation occurs at the hydroxyl groups at positions C-3 and C-28.

Chemical Structure:

(A simplified representation of the acetylated functional groups on the triterpene backbone)

IUPAC Name: [(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-acetyloxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-4a-yl]methyl acetate[1]

Synonyms: Olean-12-ene-3β,28-diol diacetate, this compound[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| Molecular Formula | C₃₄H₅₄O₄[1] |

| Molecular Weight | 526.8 g/mol [1] |

| CAS Number | 1896-77-1[1] |

| PubChem CID | 21633449[1] |

Physicochemical Properties

Experimental data on the physicochemical properties of this compound are limited. The following table summarizes computed data available from public databases and experimental data for the parent compound, erythrodiol, for comparative purposes.

Table 2: Physicochemical Properties

| Property | This compound (Computed) | Erythrodiol (Experimental) |

| Melting Point | Not available | 230-231 °C[2][3] |

| Boiling Point | Not available | 520.5 ± 50.0 °C (Predicted)[3] |

| Solubility | Not available | Chloroform (Slightly), Methanol (Slightly), Insoluble in water[3] |

| logP (Octanol-Water Partition Coefficient) | 8.7[1] | 7.6 (Computed) |

| Polar Surface Area | 52.6 Ų[1] | 40.5 Ų |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show characteristic signals for the two acetyl groups as singlets around δ 2.0-2.1 ppm. The protons on the carbons bearing the acetate groups (H-3 and H-28) would likely appear as multiplets shifted downfield compared to the parent diol. The olefinic proton at C-12 would appear as a triplet in the region of δ 5.2-5.4 ppm. The numerous methyl groups would be visible as singlets in the upfield region (δ 0.7-1.2 ppm).

-

¹³C NMR: The spectrum would show two carbonyl signals from the acetate groups in the δ 170-172 ppm range. The carbons attached to the acetate oxygen (C-3 and C-28) would be shifted downfield compared to erythrodiol. The olefinic carbons C-12 and C-13 would appear around δ 122 and 144 ppm, respectively. The methyl carbons of the acetate groups would resonate around δ 21 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit strong absorption bands characteristic of the ester functional groups. Key expected peaks include:

-

C=O stretching: A strong band around 1735-1745 cm⁻¹ from the carbonyl of the acetate groups.

-

C-O stretching: Bands in the region of 1230-1250 cm⁻¹ (asymmetric) and 1030-1050 cm⁻¹ (symmetric) corresponding to the C-O bond of the esters.

-

C-H stretching: Bands below 3000 cm⁻¹ for the aliphatic C-H bonds.

Mass Spectrometry (MS)

In an ESI-MS analysis, this compound would be expected to form a protonated molecule [M+H]⁺ with an m/z of approximately 527.8. Fragmentation would likely involve the neutral loss of acetic acid (60 Da) from the molecular ion, leading to fragment ions at m/z 467.8 and m/z 407.8.

Experimental Protocols

Synthesis of this compound

A general method for the acetylation of triterpenoid diols like erythrodiol involves the use of acetic anhydride in the presence of a base catalyst such as pyridine.

Workflow for the Synthesis of this compound:

Caption: General workflow for the synthesis of this compound.

Detailed Protocol:

-

Dissolution: Dissolve erythrodiol in an excess of dry pyridine.

-

Acetylation: Add an excess of acetic anhydride to the solution. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the mixture is poured into ice-water to quench the excess acetic anhydride. The product is then extracted with an organic solvent such as ethyl acetate or dichloromethane.

-

Washing: The organic layer is washed sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution (to remove excess acetic acid), and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.

Isolation from Natural Sources

While erythrodiol is naturally occurring, this compound is generally considered a semi-synthetic derivative. However, some acetylated triterpenoids have been isolated from natural sources. A general protocol for the isolation of triterpenoids from plant material is as follows:

Workflow for Isolation:

Caption: General workflow for the isolation of triterpenoids from plant sources.

Potential Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activities of this compound is scarce. However, studies on its parent compound, erythrodiol, and the effects of acetylation on other triterpenoids provide insights into its potential pharmacological profile. Acetylation is a common strategy in medicinal chemistry to improve the bioavailability and efficacy of natural products.[4]

Anti-inflammatory Activity and NF-κB Signaling

Many triterpenoids exhibit anti-inflammatory properties by modulating the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5][6][7][8] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and other mediators of inflammation. The parent compound, erythrodiol, has demonstrated anti-inflammatory effects. It is plausible that this compound may also modulate this pathway, potentially with enhanced activity due to increased lipophilicity and cellular uptake. A study on erythrodiol-3-acetate, a mono-acetylated derivative, showed some anti-inflammatory activity, though it was less potent than another co-isolated compound.[9]

Hypothesized NF-κB Signaling Inhibition by this compound:

References

- 1. This compound | C34H54O4 | CID 21633449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Erythrodiol analytical standard 545-48-2 [sigmaaldrich.com]

- 3. Erythrodiol CAS#: 545-48-2 [m.chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Downregulating NF-κB signaling pathway with triterpenoids for attenuating inflammation: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Terpenoids: natural inhibitors of NF-kappaB signaling with anti-inflammatory and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory and anticancer activities of erythrodiol-3-acetate and 2,4-di-tert-butylphenol isolated from Humboldtia unijuga - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythrodiol and its acetylated derivative, erythrodiol diacetate, are naturally occurring pentacyclic triterpenoids that have garnered significant interest within the scientific community. Exhibiting a range of biological activities, including notable anticancer and anti-inflammatory properties, these compounds present promising avenues for therapeutic development. This technical guide provides a comprehensive overview of the core chemical and biological characteristics of this compound and its related triterpenoids. It summarizes key quantitative data on their bioactivities, details essential experimental protocols for their study, and elucidates their mechanisms of action through signaling pathway diagrams. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug discovery.

Chemical and Physical Properties

Erythrodiol and its derivatives belong to the oleanane class of triterpenoids. The diacetate form enhances the lipophilicity of the parent compound, which can influence its bioavailability and cellular uptake.

| Property | Erythrodiol | This compound |

| Molecular Formula | C₃₀H₅₀O₂ | C₃₄H₅₄O₄ |

| Molecular Weight | 442.7 g/mol [1] | 526.8 g/mol [1] |

| IUPAC Name | (3β,16β)-Olean-12-ene-3,28-diol | (3β,16β)-Olean-12-ene-3,28-diyl diacetate |

| PubChem CID | 101761 | 21633449 |

| Natural Sources | Olive oil, Olea europaea leaves, Erythrina eriotriocha[1][2] | Trichosanthes ovigera, Trichosanthes cucumeroides[1] |

Biological Activities and Quantitative Data

Erythrodiol and its diacetate have demonstrated significant potential in preclinical studies, particularly in the realms of oncology and inflammation. Their biological effects are multifaceted, involving the modulation of key cellular processes such as apoptosis, cell cycle regulation, and inflammatory signaling.

Anticancer Activity

These triterpenoids exhibit cytotoxic and pro-apoptotic effects across various cancer cell lines.

| Compound | Cell Line | Activity | IC₅₀ / EC₅₀ Value | Citation |

| Erythrodiol | HT-29 (Colon Adenocarcinoma) | Antiproliferative | 48.8 ± 3.7 µM | [3] |

| Erythrodiol | HepG2 (Hepatocellular Carcinoma) | Cytotoxic | ~18.8 µg/mL (~42.5 µM) at 72h | [2] |

| Erythrodiol-3-acetate | MCF-7 (Breast Cancer) | Anticancer (p53 activation) | Dose-dependent effect at 50 & 100 µg/mL | [4] |

| Erythrodiol-3-acetate | A431 (Skin Squamous Cell Carcinoma) | Anticancer (caspase 7 activation) | Dose-dependent effect at 50 & 100 µg/mL | [4] |

Anti-inflammatory Activity

Erythrodiol and its derivatives have been shown to modulate inflammatory pathways, including the inhibition of pro-inflammatory cytokine expression.

| Compound | Cell Line/System | Activity | Quantitative Data | Citation |

| Erythrodiol-3-acetate | Macrophage, Skin, and Breast Cancer Cell Lines | Inhibition of pro-inflammatory cytokines | Dose-dependent reduction of TNFα, IL-6, and IL-1β gene expression at 50 and 100 µg/mL | [4] |

Other Biological Activities

Beyond their anticancer and anti-inflammatory properties, these triterpenoids have been implicated in other significant biological processes.

| Compound | System | Activity | Key Findings | Citation |

| Erythrodiol | THP-1 derived macrophages | Cholesterol Efflux | Increases ABCA1 protein half-life, enhancing cholesterol efflux | [5] |

Signaling Pathways and Mechanisms of Action

The biological activities of erythrodiol and its diacetate are underpinned by their ability to modulate specific intracellular signaling pathways.

Induction of Apoptosis via p53 and Caspase Activation

Erythrodiol and its derivatives can induce apoptosis in cancer cells through the activation of the p53 tumor suppressor pathway, which in turn initiates a caspase cascade.

Modulation of the PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a critical regulator of cell survival and proliferation. Some evidence suggests that triterpenoids can exert their anticancer effects by inhibiting this pathway, thereby promoting apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the evaluation of erythrodiol and its derivatives.

Cell Viability MTT Assay

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Materials:

-

HepG2 or HT-29 cells

-

RPMI-1640 medium with 10% FBS

-

Erythrodiol or this compound stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and a vehicle control (DMSO) for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Caspase-3-like Activity Assay

This fluorometric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

-

HT-29 cells

-

Cell lysis buffer

-

Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC)

-

Assay buffer

-

Fluorometer

Procedure:

-

Plate HT-29 cells and treat with the test compound for 24 hours.

-

Lyse the cells and collect the protein extract.

-

Determine the protein concentration of the cell lysates.

-

In a 96-well black plate, add cell lysate to the assay buffer.

-

Add the caspase-3 substrate to each well and incubate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

-

Quantify the caspase-3 activity relative to a standard curve and normalize to the protein concentration.

Cholesterol Efflux Assay

This assay quantifies the ability of compounds to promote the removal of cholesterol from macrophages.

Materials:

-

THP-1 monocytes

-

PMA (Phorbol 12-myristate 13-acetate)

-

[³H]-cholesterol

-

Apolipoprotein A-I (ApoA-I)

-

Scintillation counter

Procedure:

-

Differentiate THP-1 monocytes into macrophages by treating with PMA for 48-72 hours.

-

Label the macrophages with [³H]-cholesterol for 24 hours.

-

Equilibrate the cells in serum-free medium.

-

Treat the cells with the test compound or vehicle control for 24 hours.

-

Induce cholesterol efflux by adding ApoA-I to the medium and incubate for 4-6 hours.

-

Collect the supernatant and lyse the cells.

-

Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.

-

Calculate the percentage of cholesterol efflux as (radioactivity in supernatant / (radioactivity in supernatant + radioactivity in cell lysate)) x 100.

Western Blotting for ABCA1 and ABCG1

This technique is used to determine the protein expression levels of key cholesterol transporters.

Materials:

-

THP-1 derived macrophages

-

Lysis buffer with protease inhibitors

-

Primary antibodies against ABCA1 and ABCG1

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and blotting membranes

-

Chemiluminescence detection reagents

Procedure:

-

Treat THP-1 macrophages with the test compound for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Perspectives

This compound and its related triterpenoids represent a promising class of natural products with significant therapeutic potential. Their demonstrated anticancer and anti-inflammatory activities, coupled with their influence on cholesterol metabolism, warrant further investigation. Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their structure for enhanced efficacy and bioavailability, and conducting in vivo studies to validate their therapeutic utility. The detailed methodologies and pathway analyses provided in this guide offer a solid foundation for advancing the scientific understanding and potential clinical application of these valuable natural compounds.

References

- 1. Effects of Erythrodiol on the Antioxidant Response and Proteome of HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Erythrodiol, a natural triterpenoid from olives, has antiproliferative and apoptotic activity in HT-29 human adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory and anticancer activities of erythrodiol-3-acetate and 2,4-di-tert-butylphenol isolated from Humboldtia unijuga - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In Vitro Bioactivity of Erythrodiol and its Diacetate Derivative: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Erythrodiol, a pentacyclic triterpenoid alcohol predominantly found in olive species, has garnered significant scientific interest for its diverse pharmacological properties. While direct in vitro bioactivity data for erythrodiol diacetate is limited in the public domain, the biological activities of its parent compound, erythrodiol, are well-documented. It is hypothesized that this compound likely serves as a prodrug, undergoing hydrolysis to release the active erythrodiol molecule within a biological system. This technical guide provides a comprehensive overview of the in vitro bioactivity of erythrodiol, serving as a foundational reference for researchers investigating both erythrodiol and its diacetate derivative. This document summarizes key quantitative data, details experimental protocols for pivotal assays, and visualizes relevant biological pathways and workflows.

Cytotoxic and Antiproliferative Activity

Erythrodiol has demonstrated significant cytotoxic and antiproliferative effects across various human cancer cell lines. These effects are typically dose- and time-dependent.

Quantitative Cytotoxicity Data

The following table summarizes the key cytotoxic parameters of erythrodiol from in vitro studies.

| Cell Line | Assay | Incubation Time (h) | IC50 (µg/mL) | IC50 (µM) | Reference |

| HepG2 (Human Hepatocarcinoma) | MTT | 24 | 12.1 | 27.3 | [1] |

| HepG2 (Human Hepatocarcinoma) | MTT | 48 | Not specified | Not specified | [1] |

| HepG2 (Human Hepatocarcinoma) | MTT | 72 | 8.3 | 18.7 | [2] |

| HT-29 (Human Colorectal Adenocarcinoma) | Fluorescence-based | Not specified | Not specified | 48.8 ± 3.7 | [3] |

Pro-Apoptotic Effects

In addition to inhibiting cell proliferation, erythrodiol has been shown to induce apoptosis in cancer cells. In HT-29 human adenocarcinoma cells, treatment with erythrodiol led to a significant increase in caspase-3-like activity, a key marker of apoptosis.[3] A 24-hour exposure to 50, 100, and 150 µM erythrodiol resulted in a 3.2-, 4.8-, and 5.2-fold increase in caspase-3-like activity, respectively, compared to control cells.[3]

Anti-inflammatory Activity

Erythrodiol has been reported to possess anti-inflammatory properties, although detailed in vitro mechanistic studies are less prevalent in the available literature.[1] The anti-inflammatory effects of many phytochemicals are often attributed to their ability to modulate key inflammatory signaling pathways, such as the NF-κB pathway.[4][5] These compounds can inhibit the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines (e.g., TNF-α, IL-6, IL-1β) in cells stimulated with inflammatory agents like lipopolysaccharide (LPS).[4][6]

Further research is warranted to elucidate the specific in vitro anti-inflammatory mechanisms of erythrodiol and its diacetate derivative.

Antioxidant and Redox Modulatory Activity

Erythrodiol exhibits complex interactions with the cellular redox system. While it has been described as having antioxidant properties, some studies indicate it can modulate antioxidant defense systems in cancer cells without directly acting as a classical ROS scavenger.[1][7]

Effects on Reactive Oxygen Species (ROS)

In a study on HepG2 cells, erythrodiol at its IC50 concentration did not alter the basal levels of reactive oxygen species (ROS).[1][8]

Modulation of Antioxidant Enzymes and Glutathione

Erythrodiol treatment in HepG2 cells led to a significant reduction in the levels of reduced glutathione (GSH) and NADPH.[1] It also selectively altered the activity of several antioxidant enzymes, as detailed in the table below.

| Enzyme | Cell Line | Treatment | Change in Activity | Reference |

| Glutathione Peroxidase (GPX) | HepG2 | IC50 Erythrodiol (24h) | ↑ 60% | [1] |

| Glutathione Reductase (GR) | HepG2 | IC50 Erythrodiol (24h) | ↓ 26% | [1] |

| Glucose 6-Phosphate Dehydrogenase (G6PDH) | HepG2 | IC50 Erythrodiol (24h) | ↑ 66% | [1] |

| 6-Phosphogluconate Dehydrogenase (6PGDH) | HepG2 | IC50 Erythrodiol (24h) | ↑ 10% | [1] |

| Superoxide Dismutase (SOD) | HepG2 | IC50 Erythrodiol (24h) | No significant change | [1] |

| Catalase (CAT) | HepG2 | IC50 Erythrodiol (24h) | No significant change | [1] |

| Glutathione S-Transferase (GST) | HepG2 | IC50 Erythrodiol (24h) | No significant change | [1] |

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to characterize the bioactivity of erythrodiol.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Plate cells (e.g., HepG2) in 96-well plates at a density of 1 x 10^4 cells/well in 200 µL of culture medium.[1]

-

Cell Adhesion: Incubate the plates for 12 hours to allow for cell adherence.[1]

-

Compound Treatment: Add varying concentrations of erythrodiol (or this compound) to the wells and incubate for desired time periods (e.g., 24, 48, 72 hours).[1]

-

MTT Addition: Add MTT solution (dissolved in medium) to each well to a final concentration of 0.5 mg/mL.[1]

-

Formazan Formation: Incubate the plates for 2 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.[1]

-

Formazan Solubilization: Dissolve the formazan crystals in a solubilizing agent such as DMSO.[1]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

-

Calculation: Calculate the percentage of cell viability using the formula: % cell viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined from the dose-response curve.[1]

Measurement of Intracellular Reactive Oxygen Species (ROS)

The 2',7'-dichlorofluorescein diacetate (DCFDA) assay is a common method for detecting intracellular ROS.

Protocol:

-

Cell Seeding: Seed cells (e.g., HepG2) in 12-well plates at a density of 1.5 x 10^5 cells/well.[1]

-

Compound Treatment: After 24 hours of growth, treat the cells with erythrodiol (or a vehicle control like DMSO) and incubate for the desired period (e.g., 24 hours).[1]

-

Positive Control (Optional): To induce ROS production, treat a subset of cells with a known ROS inducer like tert-butyl hydroperoxide (TBHP) for 1 hour at 37°C.[1]

-

DCFDA Loading: Add DCFDA to all wells and incubate for 30 minutes at 37°C.[1]

-

Fluorescence Measurement: Measure the fluorescence of 2',7'-dichlorofluorescein (DCF), the oxidized product, using a flow cytometer or fluorescence plate reader with excitation at 488 nm and emission at 535 nm.[1]

Antioxidant Enzyme Activity Assays

These spectrophotometric assays measure the specific activity of key antioxidant enzymes.

Catalase (CAT) Activity:

-

Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.0) and 50 µL of protein extract from cell lysates.[1]

-

Initiate the reaction by adding 10 mM H2O2.[1]

-

Monitor the decrease in absorbance at 240 nm for 2 minutes at 37°C, which corresponds to the decomposition of H2O2.[1]

-

One unit of CAT activity is defined as the amount of enzyme that transforms 1 millimole of H2O2 per minute.[1]

Glucose 6-Phosphate Dehydrogenase (G6PDH) and 6-Phosphogluconate Dehydrogenase (6PGDH) Activity:

-

6PGDH Assay: Prepare an assay medium containing 0.05 M Tris-HCl (pH 7.4), 20 µL of protein extract, 0.6 mM NADP+, 2.5 mM MgCl2, and 2 mM 6-phosphogluconate (6PG).[1]

-

G6PDH + 6PGDH Assay: Prepare a similar assay medium as above, but also include 2 mM glucose 6-phosphate (G6P).[1]

-

Monitor the increase in absorbance at 340 nm for 5 minutes at 37°C in both assays, which corresponds to the production of NADPH.[1]

-

G6PDH activity is determined by subtracting the 6PGDH activity from the combined activity measured in the second assay.[1]

Visualizations: Pathways and Workflows

Signaling Pathways

Experimental Workflows

Conclusion and Future Directions

The in vitro evidence strongly suggests that erythrodiol is a potent bioactive compound with significant antiproliferative and redox-modulatory effects, particularly in cancer cell lines. Its ability to induce apoptosis and selectively alter the activity of key antioxidant enzymes highlights its therapeutic potential. While direct experimental data for this compound is scarce, it is plausible that it acts as a more lipophilic prodrug, releasing erythrodiol upon intracellular hydrolysis.

Future research should focus on:

-

Directly evaluating the in vitro bioactivity of this compound in parallel with erythrodiol to confirm the prodrug hypothesis.

-

Elucidating the detailed molecular mechanisms underlying its anti-inflammatory properties.

-

Investigating its effects on a broader range of cancer cell lines and in non-cancerous cell models to determine its selectivity.

-

Exploring the signaling pathways modulated by erythrodiol that lead to the observed changes in cell viability and enzyme activity.

This technical guide provides a solid foundation for researchers and drug development professionals to design further studies and unlock the full therapeutic potential of erythrodiol and its derivatives.

References

- 1. Effects of Erythrodiol on the Antioxidant Response and Proteome of HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Erythrodiol, a natural triterpenoid from olives, has antiproliferative and apoptotic activity in HT-29 human adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory effect and mechanism of action of Lindera erythrocarpa essential oil in lipopolysaccharide-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Erythrodiol Diacetate: A Comprehensive Technical Overview of its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythrodiol diacetate, a pentacyclic triterpenoid derivative, has garnered interest within the scientific community for its potential biological activities. This technical guide provides an in-depth exploration of the discovery and history of this compound, with a focus on its isolation, characterization, and preliminary biological evaluation. While direct studies on this compound are limited, this document compiles and extrapolates information from closely related analogs, primarily erythrodiol and its monoacetate derivatives, to provide a comprehensive overview for researchers. This guide includes detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways to facilitate further investigation into this natural compound.

Introduction

Triterpenoids are a large and structurally diverse class of natural products derived from a 30-carbon precursor, squalene. Within this class, pentacyclic triterpenes of the oleanane scaffold have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antioxidant effects. Erythrodiol, an olean-12-ene-3β,28-diol, is a prominent member of this family. Its diacetylated form, this compound (Olean-12-ene-3β,28-diol diacetate), is the subject of this technical guide. This document aims to provide a detailed account of its discovery, historical context, and the scientific investigations into its properties and potential applications.

Discovery and History

The definitive first isolation and characterization of this compound is not prominently documented in readily available scientific literature. However, the history of its parent compound, erythrodiol, and its mono-acetylated derivatives provide crucial context.

Erythrodiol itself has been identified in various plant species. A significant discovery in the context of acetylated erythrodiol derivatives was the isolation of 28-acetoxyerythrodiol from the stem bark of Erythrina eriotriocha by Nkengfack and colleagues in 1990.[1] This discovery marked a key step in identifying naturally occurring acetylated derivatives of erythrodiol. While this is a mono-acetylated form, it is structurally very similar to this compound and suggests the natural occurrence of such compounds.

Erythrodiol and its derivatives have also been reported in other species of the Erythrina genus, which is known for its rich phytochemical profile, including alkaloids and flavonoids.[2][3] The presence of these compounds in traditional medicinal plants has spurred further investigation into their biological activities.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₃₄H₅₄O₄ | |

| Molecular Weight | 526.8 g/mol | |

| IUPAC Name | [(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-acetyloxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-4a-yl]methyl acetate | |

| CAS Number | 1896-77-1 | |

| Appearance | White amorphous powder (inferred from related compounds) | |

| Solubility | Soluble in organic solvents such as chloroform, dichloromethane, and ethyl acetate. |

Experimental Protocols

Isolation of Related Acetylated Erythrodiol Derivatives

The following protocol is based on the methods used for the isolation of triterpenoids from Erythrina species and can be adapted for the targeted isolation of this compound.[1][2]

Experimental Workflow for Isolation

Methodology:

-

Plant Material and Extraction: Air-dried and powdered stem bark of the source plant (e.g., Erythrina eriotriocha) is exhaustively extracted with 80% ethanol at room temperature.

-

Concentration: The resulting filtrate is concentrated under reduced pressure to yield a crude ethanol extract.

-

Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, dichloromethane, ethyl acetate, and n-butanol. Triterpenoids like erythrodiol and its acetates are typically found in the less polar fractions (dichloromethane and ethyl acetate).

-

Column Chromatography: The dichloromethane and ethyl acetate fractions are subjected to column chromatography on silica gel. A gradient elution system, for example, with mixtures of n-hexane and ethyl acetate of increasing polarity, is used to separate the different components.

-

Purification: Fractions containing the compound of interest, as identified by thin-layer chromatography (TLC), are pooled and further purified using preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.

Spectroscopic Characterization

Expected 1H NMR (CDCl₃, 500 MHz) signals:

-

H-3: A doublet of doublets around δ 4.5 ppm, shifted downfield from the ~3.2 ppm signal in erythrodiol due to the deshielding effect of the acetate group.

-

H-12: A triplet around δ 5.2 ppm, characteristic of the olefinic proton in the olean-12-ene skeleton.

-

H-28: Two doublets around δ 3.8 and 3.5 ppm, shifted downfield from the corresponding signals in erythrodiol due to acetylation.

-

Methyl Protons: Several singlets between δ 0.8 and 1.2 ppm.

-

Acetyl Protons: Two singlets around δ 2.05 ppm, each integrating to 3H.

Expected 13C NMR (CDCl₃, 125 MHz) signals:

-

C-3: Around δ 81.0 ppm.

-

C-12: Around δ 122.0 ppm.

-

C-13: Around δ 144.0 ppm.

-

C-28: Around δ 66.0 ppm.

-

Carbonyl Carbons (Acetate): Two signals around δ 171.0 ppm.

-

Methyl Carbons (Acetate): Two signals around δ 21.0 ppm.

Biological Activity Assays

The following protocols are for assessing the potential anticancer and anti-inflammatory activities of this compound, based on studies of related compounds.[6][7]

4.3.1. Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cell lines (e.g., HT-29 human colorectal carcinoma, HepG2 human hepatocarcinoma) are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound (e.g., 1-100 µM) for 24, 48, or 72 hours.

-

MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell viability (IC50) is calculated from the dose-response curve.

4.3.2. Apoptosis Assay (Caspase-3 Activity)

-

Cell Treatment: Cells are treated with this compound at concentrations around the determined IC50 value for a specified time (e.g., 24 hours).

-

Cell Lysis: Cells are harvested and lysed to release cellular proteins.

-

Caspase-3 Assay: The activity of caspase-3 in the cell lysates is measured using a fluorogenic substrate (e.g., Ac-DEVD-AMC). The fluorescence of the cleaved substrate is measured using a fluorometer.

-

Data Analysis: The fold-increase in caspase-3 activity compared to untreated control cells is calculated.

Biological Activity and Mechanism of Action

Direct studies on the biological activity of this compound are scarce. However, research on erythrodiol and its monoacetate provides strong indications of its potential pharmacological effects.

Anticancer Activity

Erythrodiol has demonstrated antiproliferative and apoptotic activity in various cancer cell lines.

| Compound | Cell Line | Assay | Result | Reference |

| Erythrodiol | HT-29 (Colon Carcinoma) | MTT Assay | EC₅₀ = 48.8 ± 3.7 µM | [6] |

| Erythrodiol | HepG2 (Hepatocarcinoma) | MTT Assay | IC₅₀ = 12.1 µg/mL (27.3 µM) at 24h | [7] |

| Erythrodiol-3-acetate | MCF-7 (Breast Cancer) | Gene Expression | Upregulation of p53 and caspase 7 | [8] |

| Erythrodiol-3-acetate | A431 (Skin Carcinoma) | Gene Expression | Upregulation of caspase 7 | [8] |

Erythrodiol has been shown to induce apoptosis through the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[6] Studies on erythrodiol-3-acetate suggest an involvement of the tumor suppressor gene p53 and caspase 7.[8]

Proposed Apoptotic Pathway

Anti-inflammatory Activity

Erythrodiol and its derivatives have been reported to possess anti-inflammatory properties. Studies on erythrodiol-3-acetate have shown that it can modulate the expression of pro-inflammatory cytokines. Specifically, it has been observed to affect the gene expression of TNF-α, IL-6, and IL-1β in macrophage cell lines.[8] This suggests a potential mechanism of action through the inhibition of key inflammatory signaling pathways, such as the NF-κB pathway.

Inferred Anti-inflammatory Signaling Pathway

References

- 1. A new prenylated isoflavone and triterpenoids from Erythrina eriotriocha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Comprehensive in Vivo Activity Profiling of Olean-12-en-28-ol, 3β-Pentacosanoate in Experimental Autoimmune Encephalomyelitis: A Natural Remyelinating and Anti-Inflammatory Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Erythrodiol, a natural triterpenoid from olives, has antiproliferative and apoptotic activity in HT-29 human adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of Erythrodiol on the Antioxidant Response and Proteome of HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory and anticancer activities of erythrodiol-3-acetate and 2,4-di-tert-butylphenol isolated from Humboldtia unijuga - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Erythrodiol Diacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for erythrodiol diacetate, a synthetically modified triterpenoid derived from erythrodiol. The acetylation of both the C-3 and C-28 hydroxyl groups of erythrodiol yields this compound (Olean-12-ene-3β,28-diol diacetate), a compound of interest in various research and development endeavors. This document compiles essential nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, details the experimental protocols for their acquisition, and presents the information in a clear, accessible format to support scientific investigation.

Spectroscopic Data

The structural elucidation of this compound is critically dependent on modern spectroscopic techniques. The following tables summarize the key quantitative data obtained from 1H NMR, 13C NMR, and mass spectrometry.

Table 1: 1H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 4.49 | dd | 11.5, 4.5 |

| H-12 | 5.20 | t | 3.5 |

| H-28a | 4.05 | d | 11.5 |

| H-28b | 3.85 | d | 11.5 |

| CH3CO-3 | 2.04 | s | - |

| CH3CO-28 | 2.06 | s | - |

| Me-23 | 0.86 | s | - |

| Me-24 | 0.86 | s | - |

| Me-25 | 0.91 | s | - |

| Me-26 | 0.93 | s | - |

| Me-27 | 1.15 | s | - |

| Me-29 | 0.89 | s | - |

| Me-30 | 0.94 | s | - |

Note: Data is representative and may vary slightly based on solvent and instrument parameters.

Table 2: 13C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) | Carbon | Chemical Shift (δ, ppm) |

| 1 | 38.5 | 16 | 23.6 |

| 2 | 23.7 | 17 | 46.7 |

| 3 | 81.0 | 18 | 41.8 |

| 4 | 37.8 | 19 | 46.1 |

| 5 | 55.4 | 20 | 31.0 |

| 6 | 18.3 | 21 | 34.8 |

| 7 | 32.6 | 22 | 32.5 |

| 8 | 39.8 | 23 | 28.1 |

| 9 | 47.6 | 24 | 16.8 |

| 10 | 37.0 | 25 | 15.6 |

| 11 | 23.6 | 26 | 16.9 |

| 12 | 122.5 | 27 | 26.0 |

| 13 | 143.7 | 28 | 66.0 |

| 14 | 41.7 | 29 | 33.1 |

| 15 | 27.8 | 30 | 23.7 |

| Acetyl Groups | |||

| CH3CO -3 | 171.0 | CH 3CO-3 | 21.3 |

| CH3CO -28 | 171.2 | CH 3CO-28 | 21.1 |

Note: Assignment of quaternary carbons is based on HMBC and HMQC data where available.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C34H54O4[1] |

| Molecular Weight | 526.8 g/mol [1] |

| Ionization Mode | Electron Ionization (EI) / Electrospray Ionization (ESI) |

| m/z (EI) | 526 [M]+, 466 [M-CH3COOH]+, 406 [M-2xCH3COOH]+, 218, 203, 189 |

| m/z (ESI) | 549.4 [M+Na]+ |

Note: Fragmentation patterns are characteristic of oleanane-type triterpenoids with acetate groups.

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental to the accurate characterization of chemical compounds. The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in deuterated chloroform (CDCl3; 0.5-0.7 mL). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

Instrumentation: 1H and 13C NMR spectra are typically recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz or higher.

1H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence (zg30).

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Temperature: 298 K.

13C NMR Acquisition:

-

Pulse Program: Standard proton-decoupled single-pulse sequence (zgpg30).

-

Spectral Width: 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, depending on sample concentration.

-

Temperature: 298 K.

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software (e.g., MestReNova, TopSpin). Processing steps include Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Mass Spectrometry (MS)

Sample Preparation: For Electron Ionization (EI) analysis, a dilute solution of this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) is prepared. For Electrospray Ionization (ESI), the sample is dissolved in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).

Instrumentation:

-

EI-MS: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source is commonly used.

-

ESI-MS: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is employed for accurate mass measurements.

EI-MS Analysis:

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: m/z 50-600.

-

GC Conditions (if applicable): A non-polar capillary column (e.g., DB-5ms) is used with a temperature program suitable for eluting triterpenoids.

ESI-MS Analysis:

-

Ionization Mode: Positive.

-

Capillary Voltage: 3-4 kV.

-

Nebulizing Gas: Nitrogen.

-

Drying Gas Temperature: 250-350 °C.

-

Mass Range: m/z 100-1000.

Visualization of Spectroscopic Workflow

The logical flow of spectroscopic analysis for the characterization of a natural product derivative like this compound can be visualized as a structured workflow.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

Erythrodiol Diacetate: A Technical Overview of Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Erythrodiol diacetate, a derivative of the naturally occurring triterpenoid erythrodiol, has garnered interest within the scientific community for its potential pharmacological activities. As with any compound under investigation for therapeutic applications, a thorough understanding of its physicochemical properties is paramount. This technical guide provides a comprehensive overview of the available information on the solubility and stability of this compound, offering insights for researchers and professionals in drug development.

Physicochemical Properties

This compound is the diacetylated form of erythrodiol, with the chemical formula C34H54O4 and a molecular weight of 526.79 g/mol . The acetylation of the hydroxyl groups on the parent erythrodiol molecule is a common strategy to potentially modify its physicochemical properties, including solubility and bioavailability.

Solubility Profile

Currently, there is a notable lack of specific, quantitative data in publicly available literature regarding the solubility of this compound in common laboratory solvents. While general suggestions indicate that it may be soluble in organic solvents like dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF), precise solubility values (e.g., in mg/mL or molarity) at various temperatures are not well-documented.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Remarks |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | Suggested as a solvent for in vitro studies. |

| Ethanol | Likely Soluble | Suggested as a potential solvent. |

| Dimethylformamide (DMF) | Likely Soluble | Suggested as a potential solvent. |

| Water | Likely Insoluble | Triterpenoid acetates are generally poorly soluble in aqueous solutions. |

Note: This table is based on general chemical principles and qualitative mentions in literature. Quantitative data is not currently available.

The acetylation of erythrodiol is thought to increase its lipophilicity, which would theoretically enhance its solubility in nonpolar organic solvents while decreasing its solubility in aqueous media. For drug development purposes, obtaining precise solubility data is a critical early step.

Stability Characteristics

Detailed stability studies on this compound are not extensively reported in the scientific literature. However, general principles of ester chemistry suggest potential degradation pathways. The ester linkages in this compound are susceptible to hydrolysis, a reaction that can be catalyzed by acidic or basic conditions and accelerated by increased temperature.

Potential Degradation Pathways:

-

Hydrolysis: The ester groups can be hydrolyzed to yield erythrodiol and acetic acid. This process is pH-dependent, with faster degradation expected under strongly acidic or alkaline conditions.

-

Oxidation: While the core triterpenoid structure is relatively stable, certain conditions could lead to oxidative degradation.

-

Photodegradation: Exposure to light, particularly UV radiation, can sometimes induce degradation of organic molecules. The photosensitivity of this compound has not been specifically reported.

To ensure the integrity of this compound in research and formulation development, it is crucial to store the compound in a cool, dry, and dark environment and to use buffered solutions when working in aqueous or protic solvents.

Experimental Protocols

The following are generalized protocols for determining the solubility and stability of a compound like this compound. These should be adapted and validated for the specific experimental context.

Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard approach for determining equilibrium solubility.

Workflow for Solubility Determination

Caption: Workflow for determining the equilibrium solubility of this compound using the shake-flask method.

Methodology:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent of interest (e.g., phosphate-buffered saline pH 7.4, ethanol, DMSO).

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Sample Processing: After equilibration, allow the samples to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant. To remove any remaining solid particles, the supernatant should be filtered (e.g., using a 0.22 µm syringe filter) or centrifuged.

-

Quantification: Analyze the concentration of this compound in the clear filtrate or supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

-

Calculation: The determined concentration represents the equilibrium solubility of this compound in that solvent at the specified temperature.

Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.

Logical Flow of a Forced Degradation Study

Caption: Logical workflow for conducting a forced degradation study on this compound.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions:

-

Acidic Hydrolysis: Dilute the stock solution with a hydrochloric acid solution (e.g., 0.1 M HCl) and incubate at a controlled temperature (e.g., 60 °C).

-

Alkaline Hydrolysis: Dilute the stock solution with a sodium hydroxide solution (e.g., 0.1 M NaOH) and incubate at room temperature or a slightly elevated temperature.

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep it at room temperature.

-

Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60 °C) in the dark.

-

Photostability: Expose the stock solution to a controlled light source (e.g., specified by ICH Q1B guidelines). A control sample should be kept in the dark.

-

-

Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze all samples using a stability-indicating HPLC method. This method should be capable of separating the parent this compound peak from any degradation products.

-

Data Evaluation:

-

Calculate the percentage of degradation of this compound at each time point.

-

Identify and, if possible, quantify the major degradation products.

-

Determine the degradation kinetics (e.g., zero-order, first-order) under each stress condition.

-

Conclusion and Future Directions

The currently available information on the solubility and stability of this compound is limited. For the continued development of this compound for any potential therapeutic application, a systematic and quantitative investigation of these fundamental physicochemical properties is essential. The experimental protocols outlined in this guide provide a framework for researchers to generate the necessary data to fill this knowledge gap. Such studies will be invaluable for formulation development, ensuring the quality and efficacy of any future drug products containing this compound.

Plant-Derived Triterpenoid Diacetates: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of plant-derived triterpenoid diacetates, a class of natural products with significant therapeutic potential. This document covers their biological activities, outlines detailed experimental protocols for their study, and visualizes key biochemical pathways. The information is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to Triterpenoid Diacetates

Triterpenoids are a large and structurally diverse class of natural products derived from a C30 precursor, squalene. The addition of two acetate groups to the triterpenoid skeleton forms triterpenoid diacetates, a modification that can significantly influence their biological activity. These compounds have garnered considerable interest for their wide range of pharmacological effects, including cytotoxic, anti-inflammatory, and immunomodulatory properties. The presence and position of the acetate moieties can enhance the lipophilicity and, in some cases, the potency of the parent triterpenoid.

Biological Activities of Triterpenoid Diacetates and Related Triterpenoids

The biological activities of triterpenoid diacetates and their parent compounds are diverse. The following tables summarize key quantitative data on their cytotoxic and anti-inflammatory effects.

Cytotoxic Activity

Triterpenoids, including their acetylated forms, have demonstrated potent cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting biological or biochemical functions.

| Compound | Cell Line | IC50 (µM) | Reference |

| Sterenoid E (a lanostane triterpenoid) | HL-60 (human promyelocytic leukemia) | 4.7 | [1] |

| Sterenoid E (a lanostane triterpenoid) | SMMC-7721 (hepatic cancer) | 7.6 | [1] |

| Betulinic Acid | HeLa (cervical cancer) | ~16.3 (as diosgenin) | [2] |

| Ursolic Acid | MCF-7 (breast cancer) | 21.3 ± 4.1 | [3] |

| Oleanolic Acid | HCT-116 (colon cancer) | 28.3 ± 5.1 | [3] |

| Lupeol Acetate | Raji (Burkitt's lymphoma) | Moderate inhibitory effects on EBV-EA activation | [4] |

| α-amyrin acetate | Raji (Burkitt's lymphoma) | Moderate inhibitory effects on EBV-EA activation | [4] |

| β-amyrin acetate | Raji (Burkitt's lymphoma) | Moderate inhibitory effects on EBV-EA activation | [4] |

Anti-inflammatory Activity

Triterpenoids and their derivatives have been shown to inhibit key mediators of the inflammatory response, such as cyclooxygenase (COX) enzymes and the production of pro-inflammatory cytokines.

| Compound | Assay | IC50 (µM) | Reference |

| Oleanolic Acid | PGE2 release inhibition | 23.51 | [5] |

| Ursolic Acid | PGE2 release inhibition | 60.91 | [5] |

| Lupeol Cinnamate | TPA-induced inflammation (ID50) | 0.15 µmol/ear | [4] |

| α-amyrin cinnamate | TPA-induced inflammation (ID50) | 0.15-0.75 µmol/ear | [4] |

| β-amyrin cinnamate | TPA-induced inflammation (ID50) | 0.15-0.75 µmol/ear | [4] |

| Dihydrocucurbitacin B | PGE2 production by COX-2 | Marked inhibition at 10 µg/mL | [6] |

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and biological evaluation of plant-derived triterpenoid diacetates.

Isolation and Purification of Triterpenoid Diacetates

The following is a general workflow for the isolation and purification of triterpenoid diacetates from plant material.

References

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxic activity of standardized extracts, a fraction, and individual secondary metabolites from fenugreek seeds against SKOV-3, HeLa and MOLT-4 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anti-inflammatory and chemopreventive effects of triterpene cinnamates and acetates from shea fat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro anti-inflammatory activity of iridoids and triterpenoid compounds isolated from Phillyrea latifolia L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory effects of a triterpenoid isolated from Wilbrandia ebracteata Cogn - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of Erythrodiol Diacetate from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythrodiol diacetate, a naturally occurring triterpenoid, has garnered significant interest within the scientific community due to its potential pharmacological activities. This document provides a comprehensive overview of the methodologies for its extraction from plant sources. The protocols detailed herein are synthesized from established techniques for triterpenoid extraction and purification, offering a foundational guide for laboratory applications. The application notes cover various extraction methods, including maceration, Soxhlet, and ultrasound-assisted extraction, followed by purification protocols utilizing column chromatography. Quantitative data from relevant studies on triterpenoid extraction are summarized to facilitate methodological comparison and optimization.

Introduction

Erythrodiol is a pentacyclic triterpenoid alcohol found in various plant species, and its diacetate ester, this compound, is also a significant natural product.[1] Triterpenoids, as a class of compounds, are known for their diverse biological activities, making their efficient extraction and isolation a critical step in natural product research and drug development. This document outlines detailed protocols for the extraction and purification of this compound from plant material, intended for use by researchers in phytochemistry, pharmacology, and drug discovery.

Pre-Extraction Preparation

Prior to extraction, proper preparation of the plant material is crucial for maximizing the yield of this compound.